

HPLC analysis method for Orniplabin quantification

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Compound of Interest		
Compound Name:	Orniplabin	
Cat. No.:	B11932162	Get Quote

An Application Note and Protocol for the Quantification of **Orniplabin** using High-Performance Liquid Chromatography (HPLC)

Introduction

Orniplabin is a low-molecular-weight compound with potential thrombolytic and anti-inflammatory effects.[1][2] It enhances plasminogen-fibrin binding and urokinase-catalyzed plasminogen activation.[1][2] Accurate and precise quantification of **Orniplabin** is crucial for research, development, and quality control purposes. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of **Orniplabin**. The method is designed for researchers, scientists, and drug development professionals.

Chemical Properties of Orniplabin:

Property	Value	Reference
Molecular Formula	C51H68N2O10	[1][3]
Molecular Weight	869.09 g/mol	[1][3]
Appearance	White to off-white solid powder	[1]
Solubility	Soluble in DMSO	[1]

Experimental Protocols



Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify **Orniplabin**. The chromatographic separation is achieved on a C18 column with a gradient elution of a mobile phase consisting of acetonitrile and water.

Materials and Reagents

- Orniplabin reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Dimethyl sulfoxide (DMSO)
- 0.45 μm syringe filters

Apparatus

- HPLC system with a UV detector, pump, autosampler, and column oven
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringes

Preparation of Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Orniplabin** reference standard and dissolve it in 10 mL of DMSO.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μg/mL to 100



μg/mL.

• Sample Preparation: The sample preparation will depend on the matrix. For a pharmaceutical formulation, a suitable extraction method would be required. For a simple solution, dissolve the sample in the mobile phase, filter through a 0.45 μm syringe filter, and dilute to a concentration within the calibration range.[4][5]

Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient	70% B to 95% B over 10 min
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection Wavelength	254 nm (proposed)

Data Presentation

System Suitability

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)	≤ 2.0%

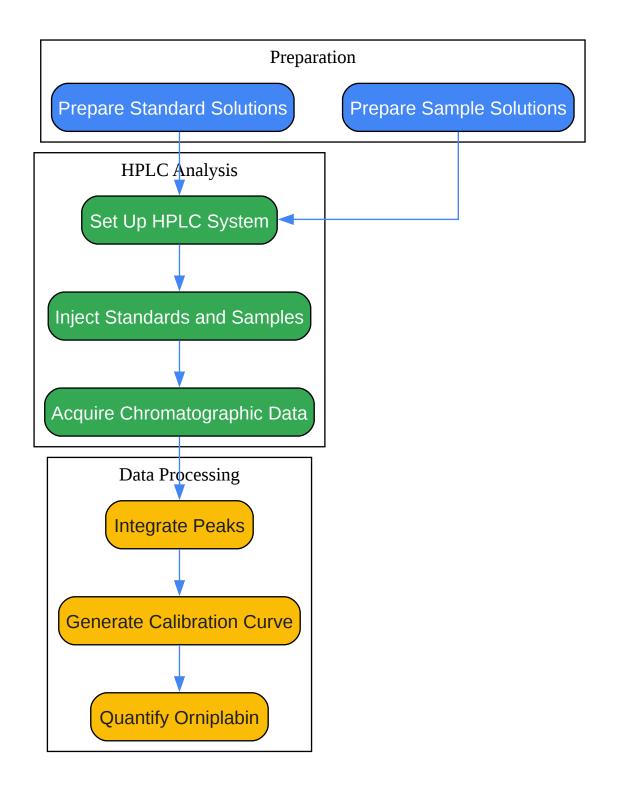
Method Validation Summary (Hypothetical Data)



Parameter	Result
Linearity (R²)	≥ 0.999
Range	1 - 100 μg/mL
Limit of Detection (LOD)	0.2 μg/mL
Limit of Quantification (LOQ)	0.7 μg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (%RSD)	< 2.0%

Visualizations

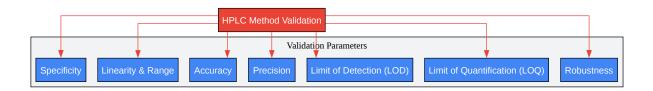




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Figure 1: Experimental workflow for **Orniplabin** quantification.





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Figure 2: Logical relationship of HPLC method validation parameters.

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